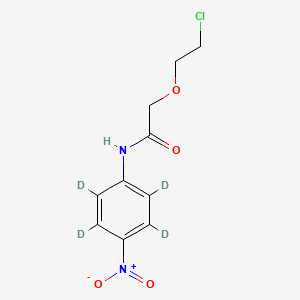

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

描述

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.

Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of ethers or other substituted derivatives.

Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.

Oxidation: Formation of oxidized derivatives depending on the reaction conditions.

科学研究应用

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.

相似化合物的比较

Similar Compounds

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: The non-deuterated version of the compound.

2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide: A reduced derivative.

2-(2-Chloroethoxy)-N-(4-methylphenyl)acetamide: A methyl-substituted analogue.

Uniqueness

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is unique due to the presence of deuterium, which makes it valuable for studying reaction mechanisms and metabolic pathways with greater precision.

生物活性

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide, utilized primarily in scientific research due to its unique isotopic labeling. This compound has garnered attention for its potential biological activities, particularly in metabolic studies and drug development. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C10H7D4ClN2O4

- Molecular Weight : 262.68 g/mol

- CAS Number : 1329612-84-1

- SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1NC(=O)COCCCl)N+[O-]

The presence of deuterium allows for enhanced tracking in metabolic studies, enabling researchers to trace the compound's fate within biological systems more accurately.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to affect enzyme activity and receptor interactions, leading to various physiological responses.

- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular responses.

- Pathways Involved : The exact biological pathways influenced by this compound depend on the specific context and targets engaged.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Metabolic Studies : The compound has been employed in studies to trace metabolic pathways due to its deuterated nature, allowing for precise tracking in biological systems.

- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated effectiveness against Klebsiella pneumoniae, suggesting that derivatives like this compound could possess similar properties .

- Potential Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, focusing on its role as a tool in drug development and as a reference standard in analytical chemistry .

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to analyze the metabolic fate of compounds in liver microsomes. The results indicated significant insights into the biotransformation processes involving cytochrome P450 enzymes, demonstrating the utility of deuterated compounds in understanding drug metabolism.

Case Study 2: Antimicrobial Synergy

Research on the antimicrobial effects of related acetamides revealed that combining these compounds with existing antibiotics like ciprofloxacin showed additive effects against resistant strains of bacteria. Such findings highlight the potential for developing combination therapies utilizing derivatives of this compound .

Summary of Biological Activities

Chemical Reaction Pathways

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chloro group substitution with nucleophiles | NaOH, K2CO3 |

| Reduction | Nitro group reduction to amine | H₂ (Pd catalyst) |

| Oxidation | Formation of oxidized derivatives | KMnO₄, CrO₃ |

属性

IUPAC Name |

2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJJSPBOFBPXIM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。